molecular formula C22H20N4O6S B2513650 methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate CAS No. 941876-91-1

methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate

Cat. No.: B2513650
CAS No.: 941876-91-1
M. Wt: 468.48
InChI Key: NXBRCIQSJOCIEY-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and linked via an acetamido bridge to a methyl thiophene-2-carboxylate moiety. The 3,4-dimethoxyphenyl substituent contributes electron-donating properties, while the thiophene carboxylate ester enhances solubility and bioavailability.

Properties

IUPAC Name

methyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-30-17-5-4-13(10-18(17)31-2)15-11-16-21(28)25(7-8-26(16)24-15)12-19(27)23-14-6-9-33-20(14)22(29)32-3/h4-11H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBRCIQSJOCIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(SC=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophene-2-carboxylate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Heterocyclic Core Substituents/Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound Pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl, thiophene-2-carboxylate ester Not provided Not specified
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate () Thiazolo[3,2-a]pyrimidine 2,4-Dimethoxyphenyl, thioxo group Not provided Anticancer evaluations
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Pyrazolo[3,4-d]pyrimidine Fluoro-substituted chromenone, thiophene carboxylate 560.2 Assumed anticancer activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl Not provided Structural characterization
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives () Triazolo[1,5-a]pyrimidine Methylthio, oxyacetyl hydrazones Not provided Herbicidal/fungicidal

Key Comparative Insights

Heterocyclic Core Variations: The target compound’s pyrazolo[1,5-a]pyrazine core differs from the pyrazolo[3,4-d]pyrimidine in . The positional isomerism (1,5-a vs. Thiazolo[3,2-a]pyrimidines () and imidazo[1,2-a]pyridines () exhibit distinct electronic profiles due to sulfur or nitrogen atom placement, influencing solubility and metabolic stability .

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the 4-nitrophenyl (electron-withdrawing) in . This difference affects charge distribution and binding affinity .

Bioactivity Trends: Thiophene carboxylate esters (target compound and ) are common in drug design for their balance of solubility and membrane permeability. However, ester hydrolysis rates vary with substitution patterns . Triazolo[1,5-a]pyrimidines () and quinazoline derivatives () demonstrate that minor structural changes (e.g., hydrazone vs. amide linkages) significantly modulate bioactivity, suggesting similar sensitivity for the target compound .

Biological Activity

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene core substituted with a methyl ester and an acetamido group, along with a pyrazolo[1,5-a]pyrazine moiety. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exert their effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular responses.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:

  • A study demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
  • The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities:

  • Research indicates that they can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate against Mycobacterium tuberculosis:

  • A focused library of analogues showed improved activity against Mtb, indicating that structural modifications can enhance efficacy .

Case Studies and Research Findings

StudyFindingsReference
High-throughput screeningIdentified pyrazolo[1,5-a]pyrimidin derivatives as potential antitubercular agents with low cytotoxicity.
Anticancer evaluationCompounds exhibited IC50 values ranging from 0.01 µM to 0.39 µM against various cancer cell lines.
Anti-inflammatory assaysDemonstrated inhibition of TNF-alpha and IL-6 production in macrophages.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReaction TypeConditionsMonitoring Method
1Amide CouplingDMF, 0°C, 12hTLC (Rf shift)
2CyclizationDMSO, 80°C, 6hHPLC (purity >95%)
3Final PurificationColumn chromatographyNMR (structural confirmation)

Basic: Which analytical methods are critical for confirming its structure and purity?

Answer:
A combination of techniques ensures structural fidelity and purity:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) . 2D NMR (HSQC, HMBC) resolves complex coupling patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ ion) .

Q. Table 2: Analytical Workflow

StageTechniqueCritical Data Points
Post-synthesisHPLCRetention time, peak area
Structural analysis¹H NMRIntegration of acetamido protons
Final validationHRMSMass error < 2 ppm

Advanced: How can researchers elucidate its biological mechanism of action?

Answer:
Mechanistic studies require integrative approaches:

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to target enzymes (e.g., kinases) using crystallographic data .
  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with biomolecules .
  • Cellular Profiling : Dose-response assays (IC50 determination) in disease-relevant cell lines validate target engagement .

Example Workflow:

In silico screening against a kinase library.

In vitro validation using recombinant proteins.

Structure-guided optimization of substituents for enhanced potency.

Advanced: How should discrepancies in biological activity data across studies be addressed?

Answer:
Contradictions often arise from variability in:

  • Experimental design : Differences in cell lines, assay conditions, or compound solubility.
  • Data normalization : Ensure consistent controls (e.g., DMSO vehicle effects).

Resolution Strategies:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify critical factors .
  • Orthogonal assays : Confirm activity using complementary methods (e.g., enzymatic vs. cellular assays).
  • Meta-analysis : Pool data from multiple studies to identify trends .

Advanced: What strategies are effective for derivatization and SAR studies?

Answer:

  • Core Modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic analogs to probe electronic effects .
  • Side-Chain Engineering : Introduce bioisosteres (e.g., sulfonamide instead of acetamido) to enhance metabolic stability .
  • Stereochemical Control : Synthesize enantiomers to assess chiral center contributions .

Q. Table 3: SAR Design Framework

Modification SiteObjectiveExample Change
Phenyl ring (3,4-OCH₃)Tune lipophilicityReplace OCH₃ with CF₃
Thiophene carboxylateImprove solubilityEster → carboxylic acid
Pyrazolo-pyrazine coreEnhance target selectivityIntroduce methyl groups

Basic: How is compound stability evaluated under various storage and experimental conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light) for 4 weeks. Monitor degradation via HPLC .
  • Solution Stability : Assess in buffers (pH 1–10) at 37°C; quantify remaining intact compound using LC-MS .

Key Findings:

  • Thermal stability : Decomposition >5% at 60°C after 48h .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation.

Advanced: What computational methods support its optimization for drug design?

Answer:

  • Molecular Dynamics (MD) : Simulate protein-ligand interactions (e.g., GROMACS) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME predict permeability, CYP inhibition, and bioavailability .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide substituent design .

Basic: What are the best practices for scaling up synthesis without compromising yield?

Answer:

  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions .
  • Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported reagents) to reduce costs .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.